Acoric acid

Description

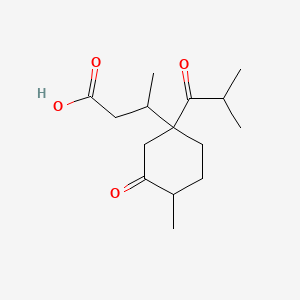

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9(2)14(19)15(11(4)7-13(17)18)6-5-10(3)12(16)8-15/h9-11H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCYJNRYIRTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)(C(C)CC(=O)O)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Habitat

Identification of Acoric Acid in Acorus calamus L. (Sweet Flag) Rhizome

This compound, a sesquiterpenoid, has been identified as a constituent of the rhizome of Acorus calamus L., commonly known as Sweet Flag. nih.gov Scientific investigations involving the ethanolic extract of the plant's rhizome have led to the successful isolation and characterization of this compound. nih.gov Further phytochemical analyses of methanolic extracts of Acorus calamus L. have also revealed the presence of this compound as one of the predominant chemical constituents. researchgate.netugm.ac.id

The identification of this compound is typically achieved through modern analytical techniques. Chromatographic separation and purification methods are employed to isolate the compound from the complex mixture of phytochemicals present in the rhizome extract. nih.gov Following isolation, spectroscopic methods are used for structural elucidation. nih.gov

This compound is classified as a nonisoprenoid sesquiterpenoid and is thought to be biosynthesized from an acorane-type sesquiterpene through the oxidative fission of either a six or five-membered ring. nih.gov

Geographic Distribution of Acorus calamus L. and Varietal Differences in this compound Content

Acorus calamus L. has a wide geographic distribution, found across the northern temperate and subtropical regions of Asia, North America, and Europe. nih.gov It is a perennial monocot from the Araceae family. nih.gov While the presence of this compound in Acorus calamus has been confirmed, detailed studies quantifying the variations in its content across different geographical locations and varieties are not extensively documented in the available scientific literature. The chemical composition of Acorus calamus is known to vary significantly based on geographical origin, which suggests that the concentration of this compound may also differ among varieties. nih.gov

Three main cytotypes of Acorus calamus are recognized—diploid, triploid, and tetraploid—each with distinct geographical distributions and chemical profiles. These variations are particularly evident in the composition of their essential oils. This suggests a potential for variability in this compound content among these different cytotypes.

Geographic Distribution of Acorus calamus L. Varieties

| Variety | Ploidy Level | Primary Geographic Distribution |

|---|---|---|

| var. americanus | Diploid (2n) | North America, Siberia, Mongolia |

| var. calamus | Triploid (3n) | Europe, Central Asia, Kashmir |

| var. angustatus | Tetraploid (4n) | East and Southeast Asia |

Contextualization within Acorus calamus L. Phytochemical Profile

The rhizome of Acorus calamus L. possesses a complex phytochemical profile, rich in a variety of secondary metabolites. nih.govplantsjournal.comnepjol.infounanijournal.com this compound is one of numerous compounds that have been isolated from this plant. nih.govnih.gov The most prominent chemical constituents of the rhizome are phenylpropanoids, sesquiterpenoids, and monoterpenes. nih.govnih.govresearchgate.net

The essential oil of the rhizome is particularly well-studied and contains a high concentration of phenylpropanoids, with β-asarone often being the most abundant compound in certain varieties. Other significant components include α-asarone, calamene, and various other sesquiterpenes and monoterpenes. plantsjournal.com The phytochemical landscape of Acorus calamus also includes flavonoids, alkaloids, and fatty acids. nih.govnepjol.info

Major Phytochemicals in Acorus calamus L. Rhizome

| Compound Class | Examples |

|---|---|

| Phenylpropanoids | α-asarone, β-asarone |

| Sesquiterpenoids | This compound, Acorone (B159258), Calamene |

| Monoterpenes | Camphene, Pinene |

| Flavonoids | Luteolin, Apigenin |

| Alkaloids | Acorine |

Environmental Factors Influencing this compound Accumulation in Natural Sources

The accumulation of phytochemicals in plants is significantly influenced by various environmental factors. For Acorus calamus L., factors such as climate, soil composition, altitude, and seasonal variations can impact the concentration of its chemical constituents. nih.gov While specific research on the environmental factors affecting this compound accumulation is limited, general principles of phytochemistry suggest that its concentration is likely to be variable.

Seasonal variations have been shown to affect the yield and composition of the essential oil from Acorus calamus rhizomes, indicating that the biosynthesis of terpenoids, including sesquiterpenoids like this compound, is a dynamic process influenced by the plant's growth stage and environmental conditions. nih.gov It has been reported that the yield of essential oils from the rhizomes is highest in the summer. nih.gov This suggests that the metabolic pathways leading to the production of terpenoids are most active during this period.

Furthermore, the application of certain fertilizers, such as urea, has been found to alter the concentration of specific phytochemicals in Acorus calamus. This indicates that nutrient availability in the soil can play a crucial role in the chemical profile of the plant, which would likely extend to the accumulation of this compound.

Isolation, Purification, and Advanced Analytical Methodologies

Extraction Techniques from Acorus calamus L. Plant Material

The initial step in obtaining acoric acid is its extraction from the rhizomes of Acorus calamus. This process is critical as it influences the yield and purity of the final product.

Solvent-Based Extraction Approaches

Solvent-based extraction is a primary method for isolating compounds from plant materials. The choice of solvent is crucial and is dictated by the polarity of the target compound. For the extraction of compounds from Acorus calamus, a variety of solvents with differing polarities are utilized.

One common approach is sequential extraction, where solvents of increasing polarity are used to separate different classes of compounds. For instance, a cold percolation method might employ methanol (B129727), hexane (B92381), and chloroform (B151607) sequentially. nepjol.info Another documented method involves the maceration of the powdered rhizome with a 1:1 mixture of dichloromethane (B109758) and methanol at room temperature. maxapress.com This cold extraction process involves soaking the plant material for 24 hours, followed by successive washes to maximize the extraction of constituents. maxapress.com The use of ethanol (B145695) as a solvent has also been reported, favored for its high polarity and low boiling point, which facilitates its removal from the extract. unhas.ac.id

The selection of the extraction solvent directly impacts the efficiency of isolating specific compounds. For example, studies on the extraction of β-asarone, another compound found in Acorus calamus, have shown that methanol is a highly effective solvent. researchgate.net

Optimization of Extraction Parameters for Yield Enhancement

To maximize the yield of this compound, several extraction parameters can be optimized. These include the choice of solvent, temperature, extraction time, solvent-to-solid ratio, and the number of extraction cycles. boku.ac.atnih.gov

Response surface methodology (RSM) is a statistical approach used to optimize these parameters by evaluating their individual and combined effects on the extraction yield. mdpi.commdpi.com For instance, studies have shown that adjusting the ethanol concentration, temperature, and extraction time can significantly enhance the yield of target compounds. mdpi.commdpi.com It has been observed that higher temperatures can increase extraction yield, though excessive heat may lead to the degradation of thermolabile compounds. nih.govmdpi.com The number of extraction cycles is another important factor; while multiple cycles can increase the yield, there is a point of diminishing returns. nih.gov

Advanced extraction techniques such as microwave-assisted water distillation (MAHD) and supercritical fluid extraction (SFE) with CO2 have also been explored for extracting volatile components from Acorus calamus. nih.gov These methods can offer advantages in terms of reduced extraction time and solvent consumption. nih.gov

Chromatographic Separation and Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target compound, this compound.

Preparative Chromatography for Compound Isolation

Preparative chromatography is employed to isolate larger quantities of a specific compound from a mixture. Column chromatography is a fundamental technique used in this process. The crude extract is loaded onto a column packed with a stationary phase, and a series of solvents (mobile phase) of increasing polarity are passed through the column to elute the different compounds. maxapress.com For example, a column can be sequentially eluted with 100% hexane, a 1:1 mixture of hexane and chloroform, 100% chloroform, and increasing concentrations of methanol. maxapress.com

For more refined separation, preparative high-performance liquid chromatography (prep-HPLC) is utilized. scispace.comnih.gov This technique uses high pressure to pass the mobile phase through the column, leading to higher resolution and faster separation times. The selection of the column (e.g., C18) and the mobile phase composition (e.g., a mixture of methanol and acetic acid in water) are critical for achieving the desired separation. nih.govwaters.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of the isolated this compound. atomscientific.comresearchgate.net An HPLC system separates the components of a sample, and a detector measures the amount of each component. The resulting chromatogram shows peaks corresponding to each compound, and the area of each peak is proportional to its concentration. A pure sample of this compound would ideally show a single, sharp peak.

The method involves using a specific column (e.g., a C18 column) and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and a buffer. jchr.orgnih.gov The purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. researchgate.net HPLC methods can be validated to ensure their accuracy, precision, and reliability for routine quality control. jchr.org

Spectroscopic Methods for Structural Elucidation and Confirmation

Once a pure sample of this compound is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques. lehigh.eduslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. lehigh.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and molecular formula of the compound. lehigh.edu It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry can provide a very accurate molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for determining the detailed structure of an organic molecule. youtube.comyoutube.com It provides information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to piece together the complete structure of this compound. scispace.com

By combining the data from these spectroscopic methods, the precise three-dimensional structure of this compound can be elucidated and confirmed. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds like this compound. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the carbon skeleton and the chemical environment of protons within the molecule.

While comprehensive, tabulated ¹H and ¹³C NMR data for this compound is not widely available in published literature, the known structure allows for the prediction of its key spectral features. A ¹H-NMR spectrum would reveal distinct signals for the protons of the multiple methyl groups, the protons on the cyclohexane (B81311) ring, and the acidic proton of the carboxyl group. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the molecule.

Similarly, a ¹³C-NMR spectrum would show a unique signal for each of the 15 carbon atoms in the this compound structure, unless there is chemical equivalence. The chemical shifts would differentiate between sp³-hybridized carbons in the ring and alkyl groups, and the sp²-hybridized carbons of the ketone and carboxylic acid functional groups. oregonstate.edulibretexts.org The carbonyl carbons are expected to appear significantly downfield (170-220 ppm) due to their deshielded nature. oregonstate.edulibretexts.org Techniques such as COSY, HSQC, and HMBC would be used to establish the complete and unambiguous assignment of all proton and carbon signals. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. rsc.org It is also used to deduce structural information based on fragmentation patterns.

This compound has been analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comrsc.org In these experiments, the molecule is ionized, commonly by electrospray ionization (ESI), to form a molecular ion. For this compound (molecular formula C₁₅H₂₄O₄), the expected mass of the neutral molecule is approximately 268.17 g/mol . Experimental data from LC-MS analysis shows the formation of protonated molecules [M+H]⁺ at an m/z of 269.1747 and sodiated molecules [M+Na]⁺ at an m/z of 291.1571. mdpi.com

Tandem mass spectrometry (MS/MS) experiments provide further structural insight by fragmenting the precursor ions. The resulting product ions are characteristic of the molecule's structure.

Below is a table of experimental mass spectrometry data for this compound.

Table 1: Experimental LC-MS/MS Fragmentation Data for this compound

| Precursor Ion | Precursor m/z | Collision Energy | Key Product Ion Fragments (m/z) | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 269.1747 | Not Specified | 191.1269, 163.1306, 121.0916 | mdpi.com |

| [M+Na]⁺ | 291.1571 | 40 V | 136.9623, 121.9421, 106.0755 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: a ketone and a carboxylic acid.

The spectrum shows a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. researchgate.net The presence of a strong, sharp absorption peak around 1710 cm⁻¹ is indicative of C=O (carbonyl) stretching vibrations. This peak likely represents the overlapping signals from both the ketone and the carboxylic acid carbonyl groups. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govnih.gov

The absolute configuration of this compound has been unambiguously determined through single-crystal X-ray diffraction analysis. nih.govresearchgate.netnih.gov In a 2017 study by Li et al., this compound was isolated from the rhizomes of Acorus calamus L., and suitable crystals were grown for analysis. nih.govresearchgate.netnih.gov The diffraction data confirmed the connectivity of the atoms and established the absolute configuration of the stereogenic centers within the molecule. nih.govresearchgate.net This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods like NMR and MS. nih.govresearchgate.net

Advanced Analytical Platforms for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex biological or environmental samples, such as plant extracts, necessitate the use of advanced analytical platforms. researchgate.netnih.gov These platforms typically involve a combination of a high-resolution separation technique with a sensitive detection method.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a state-of-the-art platform for this purpose. mdpi.com The HPLC component separates this compound from other compounds present in the matrix based on its physicochemical properties. Following separation, the mass spectrometer provides highly sensitive and selective detection. By operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, the instrument can be set to detect the specific transition from the this compound precursor ion to a characteristic product ion. This high selectivity allows for accurate quantification even in the presence of interfering substances from the matrix. The development of such methods requires careful validation to account for potential matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision.

Biosynthesis and Chemoenzymatic Synthesis of Acoric Acid

Proposed Biosynthetic Pathways of Acorane-Type Sesquiterpenoids

The biosynthesis of acoric acid is intricately linked to the broader family of acorane-type sesquiterpenoids, which are characterized by a spiro[4.5]decane carbon skeleton. nih.govmdpi.com These compounds are found in various plants and microorganisms. nih.govmdpi.com

Role of Acorane-Type Sesquiterpene Precursors

The journey to forming acorane sesquiterpenoids begins with a fundamental building block in terpene chemistry: farnesyl diphosphate (B83284) (FPP). nih.govmdpi.commdpi.com FPP serves as the common precursor for these complex molecules. nih.gov The biosynthesis is catalyzed by enzymes known as sesquiterpene synthases, which facilitate the cyclization of FPP to create the characteristic spiro[4.5]decane core. nih.gov

The proposed biosynthetic pathway involves several key steps and intermediates. rsc.org It begins with the isomerization of (E,E)-farnesyl diphosphate to (E)-nerolidyl diphosphate. rsc.org Subsequent cyclization of this intermediate leads to the formation of the (S)-bisabolyl cation, which is a critical branching point. rsc.orgrsc.org Further intramolecular reactions and rearrangements from this cation ultimately yield the acorane skeleton. rsc.org This shared pathway underscores a common biosynthetic origin for a variety of structurally related sesquiterpenes found in nature. rsc.orgrsc.org

| Precursor/Intermediate | Role in Biosynthesis |

| Farnesyl Diphosphate (FPP) | The universal C15 precursor for all sesquiterpenoids, including the acorane type. nih.govmdpi.commdpi.com |

| (E)-Nerolidyl Diphosphate | An isomer of FPP, formed as an early intermediate in the cyclization cascade. rsc.org |

| (S)-Bisabolyl Cation | A key cationic intermediate that undergoes further cyclization to form the spirocyclic acorane framework. rsc.orgrsc.org |

| Acorane Skeleton | The foundational spiro[4.5]decane structure from which this compound and related compounds are derived. nih.govnih.gov |

Enzymatic Fission Mechanisms in Six- or Five-Membered Ring Transformations

This compound is classified as a nonisoprenoid sesquiterpenoid, which suggests it is derived from a typical sesquiterpene through a ring-opening reaction. nih.gov Scientific analysis proposes that this compound is formed from an acorane-type sesquiterpene precursor through an oxidative fission of its six-membered ring. nih.gov Specifically, the proposed mechanism involves the enzymatic cleavage of the single bond between carbons C-1 and C-2 of the acorane skeleton. nih.gov This ring-opening event transforms the bicyclic precursor into the acyclic dicarboxylic acid structure of this compound. This type of oxidative cleavage represents a significant transformation in the biosynthetic pathway, leading to a structurally distinct class of compounds. nih.gov

Evaluation of this compound as a Genuine Biosynthetic or Autoxidation Product

The presence of this compound in natural sources like the rhizomes of Acorus calamus has led to questions about its origin. nih.govrsc.org The prevailing scientific view is that this compound is a genuine biosynthetic product. This is supported by its co-isolation with other acorane-type sesquiterpenes, suggesting a shared and controlled enzymatic production line. nih.govrsc.org The proposed pathway, involving specific precursors and enzymatic ring cleavage, points to a deliberate biological process. nih.gov

Autoxidation, in contrast, is a non-enzymatic process of oxidation by molecular oxygen, often involving free radicals, which leads to the gradual degradation of organic compounds. wikipedia.org While such processes are common in nature, the specific and consistent structure of this compound isolated from biological sources makes it unlikely to be a random product of autoxidation. The structural complexity and stereochemistry of natural products like this compound are typically hallmarks of precise enzymatic control, rather than the often complex and varied product mixtures that result from autoxidation. nih.gov Therefore, the evidence strongly supports this compound as a metabolite synthesized through a dedicated biosynthetic pathway. nih.gov

Chemical Synthesis Routes for this compound

The unique structure of this compound has also made it a target for chemical synthesis, which serves to confirm its structure and provide material for further study.

Total Synthesis Strategies and Methodologies

Total synthesis involves creating a complex molecule from simple, commercially available starting materials. nih.govgoogle.com While a direct total synthesis of this compound itself is not extensively detailed in the provided context, the total synthesis of its ethyl ester, (±)-ethyl acorate, has been successfully achieved. researchgate.net A key strategy in this synthesis involved a Michael reaction, a fundamental carbon-carbon bond-forming reaction. researchgate.netrsc.org This specific approach utilized anions generated from the metal-ammonia reduction of benzoic acid derivatives, which then react with an appropriate Michael acceptor to build the core structure of the molecule. researchgate.netrsc.org Such strategies demonstrate the ability of organic chemists to construct the complex carbon framework of this compound from simple precursors.

Partial Synthesis Approaches, e.g., from Acorone (B159258)

Partial synthesis is a chemical strategy where a naturally occurring, structurally related compound is used as the starting material to synthesize the target molecule. psu.edu The structure of this compound was definitively confirmed through its partial synthesis from acorone, another acorane-type sesquiterpene isolated from Acorus calamus. rsc.orgresearchgate.net This approach leverages the pre-existing and complex carbon skeleton of acorone, requiring fewer steps than a total synthesis to arrive at the final product. The successful conversion of acorone to this compound provided unambiguous proof of the latter's structure and demonstrated the chemical relationship between these two natural products. rsc.org

Complex Chemical Reactions Involved: Cyclization, Alkylation, Oxidation

The synthesis of this compound, a complex sesquiterpenoid, involves a sophisticated sequence of chemical reactions. ontosight.ai Both in natural biosynthetic pathways and in laboratory synthesis, the construction of its unique acorane skeleton relies on fundamental organic transformations, principally cyclization, alkylation, and oxidation.

Biosynthesis Insights In nature, this compound is considered a nonisoprenoid sesquiterpenoid, which is believed to be derived from an acorane-type sesquiterpene precursor. nih.gov The biosynthesis of acorane sesquiterpenes illustrates the elegant interplay of these core reactions. The general pathway commences with acyclic precursors and involves the following key stages:

Alkylation and Isomerization: The process is initiated with the fundamental building blocks of terpene synthesis. Isopentenyl pyrophosphate and its isomer, dimethylallyl pyrophosphate, are derived from acetate (B1210297) units. libretexts.org These five-carbon units undergo sequential alkylation reactions to form farnesyl diphosphate (FPP), a 15-carbon acyclic precursor. libretexts.orgresearchgate.net An initial isomerization of FPP to (E)-nerolidyl diphosphate (NPP) can occur before cyclization. rsc.org

Cyclization: The crucial ring-forming step is catalyzed by terpene cyclase enzymes. The process begins with the ionization of the precursor, followed by an intramolecular attack of a double bond onto the resulting carbocation. rsc.org For acoranes, the cyclization of NPP is proposed to form a (S)-bisabolyl cation intermediate, which then undergoes further rearrangement and a second cyclization to create the characteristic spirocyclic acorane framework. rsc.org

Oxidation: The transformation from a parent acorane sesquiterpene to this compound involves significant oxidative modification. Research suggests that this compound is likely formed via the oxidative fission of a carbon-carbon single bond within the six-membered ring of an acorane precursor. nih.gov Such oxidative cyclizations and ring openings are critical transformations in the biosynthesis of many complex natural products, often catalyzed by enzymes like cytochrome P450s or nonheme iron-dependent enzymes. nih.gov These reactions can dramatically alter the molecular scaffold to produce the final active compound. nih.gov

Laboratory Synthesis Approaches In a laboratory setting, the synthesis of this compound and related structures mirrors these biological steps, albeit using conventional chemical reagents. ontosight.ai

Cyclization: Chemical synthesis can achieve cyclization through various methods, including the use of strong acids like polyphosphoric acid (PPA) to catalyze intramolecular acylation, forming cyclic ketones from acidic precursors. ccsenet.org

Alkylation: The introduction of methyl and other alkyl groups onto the molecular framework is achieved through standard alkylation reactions, which are fundamental for building up the carbon skeleton. libretexts.orgclockss.org

Oxidation: A range of oxidizing agents can be employed to introduce ketone and carboxylic acid functionalities. The specific choice of oxidant is critical to achieve the desired transformation without over-oxidizing other sensitive parts of the molecule. libretexts.org

The table below summarizes the key reaction types and their roles in forming the this compound structure.

| Reaction Type | Role in Synthesis | Biological Catalyst Example | Chemical Reagent Example |

| Alkylation | Chain elongation and branching; formation of the farnesyl pyrophosphate precursor. libretexts.org | Prenyltransferase | Alkyl halides with a strong base. libretexts.org |

| Cyclization | Formation of the core carbocyclic ring system (acorane skeleton). rsc.org | Terpene Cyclase | Polyphosphoric Acid (PPA). ccsenet.org |

| Oxidation | Introduction of functional groups (ketones, carboxylic acid); ring fission of a precursor. nih.govnih.gov | Cytochrome P450 Monooxygenase | Chromate oxidants, Selenium dioxide. libretexts.orgccsenet.org |

Challenges and Limitations in Laboratory and Potential Industrial-Scale Synthesis

The synthesis of this compound, both at the laboratory bench and on a potential industrial scale, is fraught with significant challenges that stem from its complex, stereochemically rich structure. These difficulties contribute to the compound's limited commercial availability. ontosight.ai

Laboratory-Scale Challenges Synthesizing this compound in a research setting is a multi-step process that presents several hurdles:

Stereochemical Control: this compound possesses multiple stereocenters. Establishing the correct spatial arrangement of atoms (stereochemistry) at each of these centers is a formidable challenge. Anodic oxidative cyclization methods have been explored for constructing related lactone rings with high stereocontrol, but these methods themselves can be complex to implement. clockss.org

Purification: The reaction mixture at each stage often contains the desired product alongside unreacted starting materials, byproducts, and stereoisomers. Separating the target molecule requires extensive use of chromatographic techniques, which are time-consuming and often result in further product loss.

Harsh Reagents and Conditions: Many traditional organic synthesis reactions require harsh conditions, such as very strong bases or highly corrosive acids (e.g., hydrochloric acid, nitric acid), which may not be compatible with the sensitive functional groups present in the intermediates. libretexts.orgibisscientific.com

Potential Industrial-Scale Limitations Scaling up the laboratory synthesis of this compound for industrial production would magnify the existing challenges and introduce new economic and engineering obstacles.

Energy Consumption: Many chemical syntheses require high temperatures (150–200°C) and pressures (30–50 atm) to proceed efficiently, leading to significant energy consumption and high operational costs. textiletoday.com.bdresearchgate.net

Specialized Equipment: The corrosive nature of many reagents used in organic synthesis necessitates the use of specialized, corrosion-resistant, and high-pressure reaction vessels, such as those made from stainless steel or specialized alloys. unitrak.com This represents a substantial capital investment.

Waste Management and Environmental Impact: Large-scale chemical production can generate significant quantities of hazardous waste, including organic solvents and byproducts from toxic catalysts. csic.esresearchgate.net Managing and treating this waste in an environmentally responsible manner adds complexity and cost to the manufacturing process.

Process Control and Safety: Maintaining precise control over reaction parameters (temperature, pressure, stoichiometry) in large-volume reactors is critical for safety, consistency, and yield. The handling of volatile and potentially toxic chemicals requires stringent safety protocols and infrastructure. unitrak.com

The table below contrasts the primary challenges at the laboratory and potential industrial scales.

| Challenge Area | Laboratory-Scale Issues | Potential Industrial-Scale Issues |

| Yield & Efficiency | Low overall yields from multi-step synthesis; purification losses. | Inefficiency magnified at scale; minor yield losses become major financial losses. csic.es |

| Cost | High cost of specialized reagents and analytical standards. | High capital cost for specialized reactors; high energy and raw material costs. textiletoday.com.bdresearchgate.net |

| Equipment | Standard glassware and chromatography systems. | Need for large, corrosion-resistant, high-pressure vessels and industrial-scale purification units. unitrak.com |

| Safety & Environment | Management of small quantities of hazardous materials. | Management of large volumes of hazardous materials and waste streams; risk of large-scale incidents. csic.esunitrak.com |

| Purification | Time-consuming chromatography. | Complex and energy-intensive downstream processing (e.g., distillation, crystallization). researchgate.net |

Chemoenzymatic synthesis, which integrates highly selective enzyme-catalyzed steps with flexible chemical reactions, presents a potential strategy to overcome some of these limitations by enabling transformations under milder conditions and with greater precision. nih.govrsc.org

Molecular Interactions and Mechanistic Biological Activities Pre Clinical Focus

Investigations into Anti-epileptic Activity

The potential of natural compounds to modulate neurological disorders has led to investigations into the anti-epileptic properties of molecules derived from traditional medicinal plants. Pre-clinical research has focused on identifying the biological models in which these compounds show activity and elucidating the neurological pathways through which they may exert their effects.

The evaluation of anticonvulsant activity is predominantly carried out using established animal models that mimic aspects of human epilepsy. A key model employed in this research is the pentylenetetrazole (PTZ)-induced seizure model in rats, which is used to simulate chronic epilepsy and assess how a substance may combat the development of seizures (epileptogenesis). mdpi.com Studies on extracts from plants like Acorus tatarinowii Schott, which contains related bioactive compounds, have demonstrated significant improvements in seizure latency in the PTZ model. mdpi.com

Other standard models used to screen for anti-seizure activity include:

Maximal Electroshock Seizure (MES) model: This model is considered an analog of generalized tonic-clonic seizures and is useful for identifying compounds that inhibit the spread of seizure activity. nih.govijbcp.com

Hippocampal Slice Models: These ex vivo models allow for the study of epileptiform activity in isolated brain tissue. For instance, research on decanoic acid, a medium-chain fatty acid, utilized acute hippocampal slice models to demonstrate its direct anti-seizure effects, providing a valuable framework for studying similar molecules. unil.ch

Kainic Acid Model: This model uses a glutamate (B1630785) analog to induce seizures and is employed to study temporal lobe epilepsy and the associated oxidative stress. aesnet.org

The effectiveness of a compound can vary across these models, suggesting different mechanisms of action. aesnet.org For example, some compounds may be effective against chemically-induced seizures (PTZ, kainic acid) but not electrically-induced ones (MES), highlighting the importance of using a battery of tests to characterize a potential anticonvulsant. nih.govaesnet.org

The foundational mechanism of seizure generation is understood as an imbalance between excitatory and inhibitory neurotransmission in the brain. nih.gov The primary excitatory neurotransmitter is glutamate, while gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter. cpn.or.kr Research into the anti-epileptic mechanisms of natural compounds often focuses on their ability to restore this balance.

Key neurological pathways implicated in the potential anti-seizure activity of compounds structurally or metabolically related to acoric acid include:

Glutamate Receptor Modulation: Excessive activation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and AMPA receptors, is a known cause of seizures. mdpi.comnih.gov Studies suggest that certain compounds can inhibit the activity of NMDA receptors, preventing the binding of glutamate and subsequent excitotoxicity. mdpi.com Furthermore, research on decanoic acid has demonstrated that it can directly inhibit AMPA receptors, a mechanism sufficient to explain its anti-seizure effects. unil.ch This direct inhibition of excitatory neurotransmission is a significant potential mechanism for other fatty acids. unil.ch

GABAergic System Enhancement: Many existing anti-epileptic drugs function by enhancing the inhibitory effects of the GABAergic system. mdpi.com For instance, some molecules act via benzodiazepine/GABA-A receptors to exert their anticonvulsant effects. nih.gov

Metabolic and Antioxidant Pathways: Brain metabolomic analysis of rats treated with Acorus tatarinowii Schott extract revealed that ascorbate (B8700270) and aldarate metabolism were crucial for its anti-epileptic effects. mdpi.com Oxidative stress is a known consequence of prolonged seizures that can contribute to neuronal damage and the generation of epilepsy. aesnet.orgmdpi.com Excessive production of reactive oxygen species (ROS) during seizures can lead to DNA damage, lipid peroxidation, and ultimately neuronal death. mdpi.com Therefore, compounds with antioxidant properties may confer neuroprotection and reduce seizure activity by mitigating oxidative stress. mdpi.com

Cell Proliferation Modulation

The ability of chemical compounds to modulate cell proliferation is a cornerstone of cancer research. Investigations evaluate activity in specific cancer cell lines and seek to uncover the underlying cellular mechanisms responsible for any observed anti-proliferative effects.

The SK-N-BE(2) cell line is a human-derived cancer cell line that is frequently used in neuroblastoma research. mskcc.orgcytion.com

Table 1: Characteristics of the SK-N-BE(2) Cell Line

| Characteristic | Description | Source(s) |

|---|---|---|

| Origin | Established in 1972 from a metastatic bone marrow site. | mskcc.org |

| Disease | Neuroblastoma | mskcc.orgcytion.com |

| Patient Profile | 2-year-old Caucasian male. | mskcc.org |

| Key Genetic Feature | MYCN gene amplification. | mskcc.org |

| Morphology | Adherent cells with a neuroblast-like appearance; some have long processes while others are epithelioid. The cells can aggregate and form clumps that float. | cytion.com |

| Differentiation | Can be differentiated into a neuronal phenotype with treatment by trans-retinoic acid. | mskcc.org |

This cell line, along with others, serves as a critical in vitro model to screen for compounds that can inhibit the rapid proliferation characteristic of cancer cells. plos.org

While direct, extensive studies on this compound's modulation of cell proliferation in the SK-N-BE(2) cell line are limited in the current literature, research on other acidic compounds provides insight into potential mechanisms. Studies on ascorbic acid and gallic acid have demonstrated anti-proliferative activity in various cancer cell lines. plos.orgbiomolther.org The primary mechanism identified is the disruption of the cell cycle. plos.orgnih.gov

Cell Cycle Arrest: Pharmacological concentrations of compounds like ascorbic acid have been shown to induce a G0/G1 phase arrest in the cell cycle. nih.gov This halt in progression prevents cells from entering the S-phase, where DNA replication occurs, thereby inhibiting cell division. plos.org In some cases, higher concentrations can lead to complete proliferation arrest or necrotic cell death. plos.org This effect is often achieved by the down-regulation of genes necessary for cell cycle progression, such as those encoding tRNA synthetases and translation initiation factors. plos.org

Modulation of Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism that is often overactivated in cancer. biomolther.org Inhibition of this pathway is a valid therapeutic strategy. biomolther.org Studies on gallic acid have shown that it can inhibit lung cancer cell proliferation by negatively regulating the PI3K/Akt pathway, which in turn leads to the downregulation of cell cycle-promoting proteins like Cyclin D1 and E1 and the upregulation of cell cycle arrest proteins like p21 and p27. biomolther.org

These findings suggest that a plausible mechanism for an acidic compound to modulate cell proliferation is through the induction of cell cycle arrest, potentially via the inhibition of key signaling pathways like PI3K/Akt.

Antiviral Activity: Dengue Virus NS3 Protease-Helicase Inhibition

The Dengue virus (DENV) is a significant global health threat with no effective drug currently available. ugm.ac.id The viral non-structural protein 3 (NS3) is a multifunctional enzyme essential for viral replication, possessing both serine protease and helicase activities. ugm.ac.idmdpi.com This makes the DENV NS3 protease-helicase a prime target for the development of antiviral inhibitors. mdpi.comresearchgate.net

A study involving the analysis of phytochemicals from the medicinal plant Acorus calamus L. identified this compound as one of the five most abundant compounds in the extract. ugm.ac.idresearchgate.net Using in silico molecular docking, the study investigated the potential of these compounds to inhibit the DENV NS3 protease-helicase. The results showed that this compound is a potent candidate for drug development, predicting a strong binding affinity to the enzyme's active site. ugm.ac.idresearchgate.net

The ligand-binding site of the NS3 protease-helicase is crucial for its function in viral replication. ugm.ac.id The molecular docking analysis revealed that this compound binds to this critical site, engaging in hydrogen and hydrophobic interactions with key amino acid residues. ugm.ac.idresearchgate.net

Table 2: Predicted Molecular Interactions between this compound and Dengue Virus NS3 Protease-Helicase

| Interacting Residue | Type of Interaction | Reference(s) |

|---|---|---|

| Arg599 | Ligand Binding | ugm.ac.idresearchgate.net |

| Pro291 | Ligand Binding | ugm.ac.idresearchgate.net |

| Lys388 | Ligand Binding | ugm.ac.idresearchgate.net |

| Pro431 | Ligand Binding | ugm.ac.idresearchgate.net |

The study concluded that the interaction between the identified phytochemicals, including this compound, and the NS3 protease-helicase could effectively inhibit its function, thereby blocking viral replication. ugm.ac.idresearchgate.net While the compound acoradin showed the lowest binding energy in the study, the collective findings suggest that this compound and other major constituents of Acorus calamus L. extract have strong potential for development as drugs to treat dengue virus infection. ugm.ac.id

Molecular Docking Studies and Predicted Binding Affinities

Molecular docking simulations have been utilized to investigate the interaction between this compound and specific viral proteins. One key study focused on the Dengue Virus (DENV) NS3 protease-helicase, an essential enzyme for viral replication. researchgate.net In these computational models, this compound was docked into the active site of the NS3 protease-helicase to predict its binding orientation and stability within the complex. researchgate.net While a specific numerical binding affinity (such as kcal/mol) for the this compound complex was not detailed in the primary study, the results indicated the formation of a stable molecular complex, suggesting a favorable interaction. researchgate.net The stability of such a complex is a prerequisite for potential inhibitory activity. openaccessjournals.com

Identification of Key Amino Acid Residues in Protein Binding

The molecular docking analysis identified specific amino acid residues within the DENV NS3 protease-helicase that are crucial for the binding of this compound. researchgate.net These residues form the binding pocket and are the primary points of contact for the ligand. The identified key residues involved in the interaction with this compound are Arg599, Leu429, Pro431, Pro291, and His487. researchgate.net The interaction with these specific residues determines the orientation and strength of the binding between this compound and the enzyme. researchgate.netnih.gov

Characterization of Interaction Types: Hydrogen Bonds and Hydrophobic Interactions

The stability of the this compound-NS3 protease-helicase complex is maintained by a combination of non-covalent interactions. researchgate.net The primary forces identified in the docking simulations were hydrogen bonds and hydrophobic interactions. researchgate.net Hydrogen bonds are crucial for the specificity and directionality of protein-ligand binding. benthamopen.comnih.gov In this interaction, polar residues like Arginine (Arg599) and Histidine (His487) are likely contributors to hydrogen bonding. researchgate.netmdpi.com Hydrophobic interactions, which are fundamental to protein folding and ligand binding, occur with nonpolar residues. benthamopen.comcambridgemedchemconsulting.com The presence of Leucine (Leu429) and Proline (Pro431, Pro291) in the binding site suggests that hydrophobic forces play a significant role in anchoring this compound within the enzyme's active site. researchgate.netcambridgemedchemconsulting.com

Implications for Inhibition of Viral Replication Pathways

The predicted binding of this compound to the DENV NS3 protease-helicase has significant implications for its potential as an antiviral agent. researchgate.net The NS3 enzyme is a multifunctional protein that is essential for the replication of the dengue virus; its protease function cleaves the viral polyprotein, while its helicase function unwinds the viral RNA. researchgate.net By binding to this enzyme, this compound could potentially disrupt these vital functions, thereby inhibiting the viral replication cycle. researchgate.netnih.gov Targeting host or viral components essential for replication is a recognized strategy in antiviral drug development. nih.govplos.org The demonstrated interaction of this compound with this key viral enzyme in silico suggests that it may act as an inhibitor of the dengue virus, supporting broader findings that extracts from Acorus calamus can inhibit the RNA synthesis of DENV2. researchgate.netmdpi.com

Chemical Derivatives and Analogues of Acoric Acid

Naturally Occurring Acorane-Type Sesquiterpenoid Analogues

Acorane-type sesquiterpenoids represent a class of natural compounds found in various plant sources, notably Acorus calamus. Research into the rhizomes of Acorus calamus has led to the isolation and identification of several acorane derivatives alongside acoric acid.

Examples of naturally occurring acorane-type sesquiterpenoid analogues include Neo-acorane A and Calamusin D. These compounds share the fundamental acorane skeleton with variations in functional groups or structural arrangements. For instance, Neo-acorane A (C₁₅H₂₂O₄) has a molecular formula similar to this compound but with a different structural arrangement, including a spirobicyclic carbon skeleton. nih.govmdpi.comnih.gov Calamusin D (C₁₅H₂₄O₄) shares the same molecular formula as this compound. qmclab.com

These naturally occurring analogues are often isolated from the same plant sources as this compound, suggesting potential common biosynthetic pathways. Studies have focused on elucidating their structures using spectroscopic methods, including NMR and HR-ESI-MS, and determining their absolute configurations through techniques like single-crystal X-ray diffraction analysis. nih.govmdpi.com

Naturally occurring acorane-type sesquiterpenoid analogues:

| Compound Name | Molecular Formula | Source |

| This compound | C₁₅H₂₄O₄ | Acorus calamus |

| Neo-acorane A | C₁₅H₂₂O₄ | Acorus calamus |

| Calamusin D | C₁₅H₂₄O₄ | Acorus calamus |

Strategies for Chemical Modification and Semi-synthesis of this compound Derivatives

Chemical modification and semi-synthesis are crucial approaches to generate derivatives of natural products like this compound. These strategies aim to alter the parent compound's structure to potentially improve its biological activity, pharmacokinetic properties, or other desirable characteristics. While specific detailed strategies for the chemical modification and semi-synthesis of this compound derivatives are not extensively detailed in the provided search results, general principles of modifying carboxylic acids and sesquiterpenoids can be applied.

Chemical modification of carboxylic acids often involves reactions at the carboxyl group, such as esterification, amidation, or reduction. libretexts.orgdovepress.com Modification of ketone groups or introduction of new functionalities onto the cyclohexyl ring could also be explored. Semi-synthesis typically utilizes a natural product as a starting material and involves a series of controlled chemical reactions to produce new, related compounds. mdpi.comresearchgate.net This approach can be more efficient than total synthesis for complex molecules like sesquiterpenoids.

Research on other natural products, such as oleanolic acid and maslinic acid (both triterpenoids), provides examples of semi-synthesis strategies that could be conceptually applied to this compound. These include acetylation, esterification, and coupling with other moieties like amino acids or phenolic compounds to create derivatives with altered biological profiles. mdpi.comnih.govresearchgate.netmdpi.com The goal of such modifications is often to enhance potency, improve solubility, or reduce toxicity.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. By analyzing the effects of structural variations on biological outcomes, researchers can identify key functional groups or structural features responsible for the observed activity. wikipedia.orgresearchgate.net

For this compound and its analogues, SAR studies would involve synthesizing or isolating a series of related compounds with systematic structural differences and evaluating their biological effects in specific assays. The provided search results indicate that this compound, Neo-acorane A, and Calamusin D have shown cell proliferation activity on the SK-N-BE (2) cell line, suggesting a potential role in nerve cell protection. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

While detailed SAR data specifically for this compound's various potential biological activities (beyond the mentioned cell proliferation) is not extensively available in the provided snippets, the observation of activity in Neo-acorane A and Calamusin D, which are structurally related, highlights the importance of the acorane skeleton and its associated functionalities for this effect. Further SAR studies would be needed to pinpoint which parts of the acorane structure, or which specific functional groups (like the carboxylic acid, ketone, or methyl groups), are crucial for the observed cell proliferation activity or other potential biological effects. nih.govrsc.org

SAR analysis often involves correlating structural descriptors with biological activity data, sometimes leading to the development of quantitative structure-activity relationship (QSAR) models. wikipedia.orgresearchgate.net These studies are essential for rational design of new, more potent, and selective this compound derivatives for potential therapeutic applications.

Advanced Research Directions and Biotechnological Potential

In-depth Elucidation of Acoric Acid Biosynthetic Pathways and Regulatory Networks

Understanding the intricate biosynthetic pathways of this compound is a critical area of research. While the synthesis of this compound involves complex chemical reactions starting from readily available organic compounds, including steps like cyclization, alkylation, and oxidation depending on the chosen route, the natural biosynthetic routes and their regulatory networks require further in-depth elucidation. ontosight.ai Research into the biosynthesis of similar organic acids in plants, such as ascorbic acid and tartaric acid, provides a framework for investigating the enzymatic steps and genetic regulation involved. nih.govnih.govresearchgate.netresearchgate.net For instance, studies on ascorbic acid biosynthesis in plants have identified key enzymes and regulatory mechanisms, including the role of GDP-L-galactose phosphorylase (GGP) as a control point. nih.govnih.gov Similarly, research on tartaric acid biosynthesis, which can be derived from ascorbic acid, highlights different cleavage pathways and the involvement of specific enzymes. researchgate.net Applying advanced analytical techniques and genetic approaches to Acorus calamus, a source from which this compound has been isolated, could help map the specific enzymatic cascade and the genes involved in this compound production. researchgate.netdntb.gov.uasemanticscholar.org Identifying the regulatory networks controlling these pathways could potentially allow for manipulation to enhance this compound yield in biological systems or through synthetic biology approaches.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Target-Specific Modulation

A comprehensive understanding of the Structure-Activity Relationship (SAR) of this compound and its derivatives is essential for developing compounds with targeted biological activities. SAR analysis involves correlating structural features of a molecule with its biological effects. This has been successfully applied to other organic acids and phenolic compounds to identify key structural elements responsible for their activity. nih.govuc.ptnih.goviomcworld.comresearchgate.net For example, SAR studies on hydroxycinnamic acid derivatives revealed that specific structural elements, such as the position of hydroxyl groups and the presence of double bonds, are crucial for synergistic effects with other compounds. nih.gov Similarly, SAR investigations of benzoic acid derivatives have highlighted the importance of hydrophilic substituents and the aromatic core for anti-sickling properties. iomcworld.com Applying systematic structural modifications to this compound and evaluating the resulting changes in biological activity, particularly concerning its interactions with molecular targets, would provide valuable insights for designing more potent and selective analogs. This could involve synthesizing a library of this compound derivatives with variations in the cyclohexane (B81311) ring, the propanoic acid side chain, and the attached groups, followed by rigorous biological testing.

Exploration of Novel Molecular Targets and Pathways for this compound and its Derivatives

Identifying the specific molecular targets and biological pathways modulated by this compound and its derivatives is a key area for future research. While some studies have explored the potential interactions of this compound with certain proteins, such as the dengue virus NS3 protease-helicase, a comprehensive understanding of its target profile is lacking. researchgate.netresearchgate.net Molecular docking studies have indicated that this compound can bind to specific residues of this enzyme, involving hydrogen and hydrophobic interactions. researchgate.netresearchgate.net Further research is needed to explore other potential protein targets and to delineate the downstream signaling pathways affected by these interactions. Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling coupled with mass spectrometry could be employed to identify proteins that directly bind to this compound. Subsequent pathway analysis using transcriptomics, proteomics, and metabolomics data could reveal the broader biological processes influenced by this compound binding. researchgate.netnih.govfrontiersin.orgarxiv.org

Development of Biotechnological Production Methods for Sustainable Sourcing

Developing sustainable biotechnological methods for this compound production is crucial, given its specialized nature and the complexity of chemical synthesis. ontosight.ai Biotechnological production, such as fermentation using microorganisms, offers a potentially more environmentally friendly and cost-effective alternative to traditional chemical synthesis. This approach has been successfully applied to the production of various organic acids, including citric acid and itaconic acid, using microorganisms like Aspergillus terreus and Yarrowia lipolytica. nih.govscielo.br Research in this area for this compound could involve identifying or engineering microbial strains capable of producing this compound or its precursors. This might require the introduction and optimization of the this compound biosynthetic pathway genes in a suitable host organism. Exploring the use of renewable feedstocks, such as plant wastes, as substrates for microbial fermentation could further enhance the sustainability of this compound production. ijsra.netdntb.gov.ua

Application of Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling play a vital role in accelerating this compound research. These methods can be used to predict molecular properties, analyze interactions with potential targets, and design novel derivatives. mdpi.comnist.govwikipedia.org Molecular docking simulations, as demonstrated in studies investigating this compound's interaction with viral proteins, can predict binding affinities and identify key interaction sites. researchgate.netresearchgate.net Quantum mechanical calculations can provide insights into the electronic structure and reactivity of this compound. mdpi.comwikipedia.org Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with biological membranes or proteins over time. wikipedia.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can help filter potential drug candidates early in the development process. mdpi.com The integration of these computational approaches can guide experimental design, prioritize synthesis targets, and provide mechanistic explanations for observed biological activities.

Advanced Analytical Method Development for Metabolomics and Interactomics Studies Involving this compound

The development of advanced analytical methods is essential for comprehensive metabolomics and interactomics studies involving this compound. Metabolomics aims to identify and quantify all metabolites in a biological system, while interactomics focuses on studying the interactions between molecules, including protein-metabolite interactions. nih.govchemrxiv.orgmdpi.comrsc.org Mass spectrometry (MS) is a powerful tool for metabolomics, and single-cell MS techniques are emerging to study metabolite profiles in heterogeneous cell populations. rsc.org High-resolution NMR relaxometry is another technique that can be used to investigate weak interactions between metabolites and macromolecules in complex biological fluids. chemrxiv.org Adapting and optimizing these advanced analytical techniques for the specific detection and characterization of this compound and its interactions within biological matrices is crucial. This includes developing sensitive and selective methods for this compound quantification in complex samples and techniques to identify proteins or other molecules that directly interact with this compound.

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Roles

Integrating data from multiple omics layers (genomics, transcriptomics, proteomics, metabolomics, and interactomics) is essential for gaining a systems-level understanding of this compound's biological roles. researchgate.netnih.govfrontiersin.orgarxiv.org While single-omics approaches can provide valuable information, integrating data from different levels can reveal a more complete picture of how this compound affects cellular processes and pathways. researchgate.netnih.gov For example, combining transcriptomics data (changes in gene expression) with metabolomics data (changes in metabolite levels) can help link gene regulation to metabolic alterations induced by this compound. nih.gov Integrating protein-metabolite interaction data from interactomics studies can further elucidate the mechanisms by which this compound exerts its effects. nih.govmdpi.com Advanced bioinformatics and computational tools are required to effectively integrate and analyze these large, complex datasets to identify key biological networks and pathways influenced by this compound. frontiersin.orgarxiv.org This integrated approach can lead to the discovery of novel biomarkers and therapeutic targets related to this compound's activities.

Investigations into Metabolic Fate and Biotransformation Pathways in Model Organisms (excluding human metabolism)

Research into the metabolic fate and biotransformation pathways of this compound in model organisms, specifically excluding human metabolism, is not extensively documented in the currently available literature from the consulted sources. While studies explore the metabolism of various compounds in model organisms, including the complex metabolic processes in rats journalagent.comnih.govnih.govnih.govnih.govmdpi.com, the biotransformation of fatty acids nih.gov, and general metabolic engineering in microorganisms mdpi.com, specific data detailing how this compound is metabolized or transformed within these non-human biological systems were not identified.

This compound is known to be a component of the medicinal plant Acorus tatarinowii Schott, which has been studied for its traditional uses and phytochemistry, revealing the presence of numerous compounds zu.edu.pkmdpi.com. However, these studies primarily focus on the plant's composition and pharmacological effects rather than the metabolic processing of individual compounds like this compound within model organisms used for biological investigations.

Consequently, detailed research findings or data tables specifically illustrating the metabolic breakdown products, enzymatic transformations, or excretion pathways of this compound in model organisms such as rodents, microorganisms, or other non-human biological systems could not be compiled based on the information retrieved.

Q & A

Q. What methodologies are optimal for synthesizing Acoric acid in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as cyclization or esterification, depending on the target derivative. Key steps include:

- Catalyst selection : Acidic or enzymatic catalysts may influence stereochemical outcomes .

- Purification : Column chromatography or recrystallization ensures purity, validated via melting point analysis or HPLC .

- Yield optimization : Design of Experiments (DOE) can systematically evaluate variables like temperature and solvent ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Structural elucidation requires a combination of:

Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?

Initial screening often includes:

- Enzyme inhibition assays (e.g., spectrophotometric methods) to test interactions with target proteins .

- Cell viability assays (MTT or resazurin-based) to evaluate cytotoxicity .

- Dose-response studies to establish IC₅₀ values, ensuring statistical rigor via triplicate trials .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in experimental design. Mitigation strategies include:

- Meta-analysis : Systematically compare protocols (e.g., cell lines, solvent controls) to identify confounding variables .

- Standardization : Adopt consensus guidelines for assay conditions (e.g., pH, incubation time) to enhance reproducibility .

- Cross-validation : Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

Computational tools enhance hypothesis-driven research:

Q. How should researchers design experiments to explore this compound’s mechanism of action in complex biological systems?

Advanced studies require:

- Omics integration : Transcriptomic/proteomic profiling to identify downstream targets .

- Knockout models : CRISPR/Cas9-edited cell lines to validate pathway specificity .

- Temporal analysis : Time-course experiments to distinguish primary vs. secondary effects .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals (e.g., via Google Scholar or PubMed) and critically evaluate experimental rigor .

- Data Validation : Use positive/negative controls and blinded analysis to minimize bias .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.